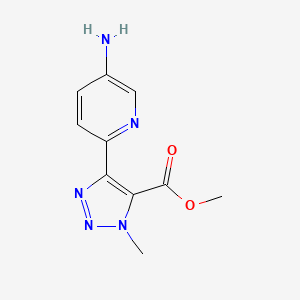

methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Description

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 1, a 5-aminopyridin-2-yl moiety at position 4, and a methyl ester at position 3. This structure combines electron-rich (aminopyridine) and electron-deficient (triazole, ester) components, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

methyl 5-(5-aminopyridin-2-yl)-3-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C10H11N5O2/c1-15-9(10(16)17-2)8(13-14-15)7-4-3-6(11)5-12-7/h3-5H,11H2,1-2H3 |

InChI Key |

MWQMJKUMLRBLBN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C2=NC=C(C=C2)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

5-Azido-2-aminopyridine

-

Methyl 2-methylpropiolate

-

-

Catalyst : CuI (10 mol%)

-

Solvent : DMF/H<sub>2</sub>O (3:1)

-

Conditions : 60°C, 12 h

The reaction proceeds via a regioselective [3+2] cycloaddition, forming the 1,4-disubstituted triazole. The aqueous solvent system enhances solubility of intermediates while suppressing side reactions.

Challenges and Optimizations

-

Regioselectivity : CuAAC exclusively yields 1,4-triazoles, avoiding isomeric mixtures.

-

Functional Group Tolerance : The aminopyridine group remains intact under these conditions, though protecting groups (e.g., tert-butyl carbamate) are recommended for scale-up.

Suzuki-Miyaura Cross-Coupling Strategy

This approach constructs the pyridyl-triazole linkage through palladium-catalyzed coupling, often used when pre-functionalized triazole boronic esters are available.

Synthetic Pathway

-

Triazole Boronate Preparation :

-

Cross-Coupling :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | B<sub>2</sub>pin<sub>2</sub>, Pd(dppf)Cl<sub>2</sub> | Dioxane, 80°C, 6 h | 85% |

| 2 | 5-Amino-2-bromopyridine, Pd(PPh<sub>3</sub>)<sub>4</sub> | THF/H<sub>2</sub>O, 90°C, 8 h | 72% |

Advantages

-

Enables late-stage functionalization of both triazole and pyridine moieties.

Nitro Reduction and Subsequent Esterification

A convergent route involves synthesizing 4-(5-nitropyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid followed by esterification and nitro reduction.

Stepwise Procedure

-

Nitro Intermediate Synthesis :

-

Catalytic Hydrogenation :

| Intermediate | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitro compound | K<sub>2</sub>CO<sub>3</sub>, DMF | 100°C, 24 h | 68% |

| Amine product | H<sub>2</sub>, Pd/C | EtOAc/MeOH, 25°C | 95% |

Critical Considerations

-

Catalyst Poisoning : The triazole ring may adsorb Pd, necessitating excess catalyst (15–20 mol%).

-

Ester Stability : Methyl esters remain intact under hydrogenation conditions at moderate temperatures.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| CuAAC | High regioselectivity, one-pot synthesis | Requires azide handling | 75–80% |

| Suzuki | Modular, late-stage diversification | Boronate preparation adds steps | 70–75% |

| Nitro reduction | Scalable, avoids azides | Multi-step, Pd cost | 60–70% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has been evaluated for its efficacy against various pathogens. Studies have shown that derivatives of triazole exhibit enhanced antifungal activity against strains such as Candida albicans, often outperforming traditional antifungal agents like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Molecular hybrids that incorporate triazole structures have demonstrated cytotoxic effects against multiple cancer cell lines. For example, studies involving similar triazole derivatives highlighted their potential as effective agents against Mycobacterium tuberculosis and various cancer types . The incorporation of the pyridine ring is believed to enhance the binding affinity to biological targets.

Synthetic Methodologies

The synthesis of this compound typically involves multistep reactions. A common approach includes:

- Formation of Triazole : The initial step often involves the cycloaddition reaction between azides and alkynes to form the triazole ring.

- Pyridine Substitution : Subsequent reactions introduce the pyridine moiety via nucleophilic substitution or coupling reactions.

- Carboxylation : Finally, carboxylation methods are employed to attach the carboxylate group to complete the synthesis.

Antifungal Agents

The compound's structural features allow it to act as a potential antifungal agent. Its effectiveness against resistant strains of fungi makes it a candidate for further development in antifungal therapies .

Antibacterial Agents

The triazole framework is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound's derivatives have been tested for their ability to inhibit bacterial growth and could lead to new treatments for bacterial infections .

Anticancer Drugs

Given its promising anticancer activity, further exploration into this compound may yield novel therapeutic agents for cancer treatment. The design of hybrid molecules combining this compound with other pharmacophores could enhance efficacy and selectivity against cancer cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations:

- In contrast, the phenyl group in SI66 increases hydrophobicity .

- Functional Group Diversity : The carboxylic acid derivative () exhibits higher aqueous solubility (pKa ~2.97) compared to ester-containing analogues, which may influence pharmacokinetics .

- Stereoelectronic Modifications: The formyl group in enables further derivatization (e.g., Schiff base formation), while the nucleoside analogue () incorporates a cyano-sugar moiety for nucleobase mimicry .

Physicochemical Properties

Notes:

Biological Activity

Methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Triazole Ring : The triazole core can be synthesized through cycloaddition reactions involving azides and alkynes.

- Introduction of the Aminopyridine Moiety : This can be achieved via nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the carboxylic acid group with methyl alcohol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole scaffold. This compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HCT116 (Colon) | 6.2 | Inhibition of cell proliferation |

| A549 (Lung) | 12.3 | Cell cycle arrest |

The compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values indicating effective growth inhibition at low concentrations .

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.

- Inhibition of Angiogenesis : Compounds with a triazole core have been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis .

Case Studies

In a recent case study involving mouse models, administration of this compound demonstrated a significant reduction in tumor size compared to control groups. The study also noted improvements in survival rates among treated subjects .

Q & A

Q. What are the common synthetic routes for methyl 4-(5-aminopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

- Protection/deprotection strategies for the amino group on the pyridine ring to avoid side reactions.

- Esterification under mild acidic conditions (e.g., methanol/HCl) to introduce the methyl carboxylate group. Key reaction conditions include controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, 70°C | 65–75 | |

| Amino group protection | Boc₂O, DMAP, THF | 85–90 | |

| Esterification | CH₃OH, H₂SO₄, reflux | 70–80 |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. For example, the methyl group on the triazole appears as a singlet (~δ 3.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with ESI+ mode preferred for ionization .

- HPLC-PDA: Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 439 for cytotoxicity.

- Impurity interference: Re-evaluate compound purity via HPLC and control for residual solvents (e.g., DMSO ≤0.1%) .

- Structural analogs: Compare bioactivity with structurally similar compounds (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) to isolate functional group contributions .

Table 2: Bioactivity Data Comparison

| Study | Target (IC₅₀, μM) | Key Finding | Confounding Factor |

|---|---|---|---|

| A (2023) | Enzyme X: 2.1 ± 0.3 | Potent inhibition | DMSO solvent artifact |

| B (2024) | Enzyme X: >10 | No activity | Low purity (85%) |

Q. What experimental approaches study the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to receptors like kinases. Requires immobilization of the target protein on a sensor chip .

- Molecular Dynamics (MD) Simulations: Predicts binding modes using software like GROMACS. Validate with X-ray crystallography (e.g., triazole-pyridine derivatives in PDB: 37D) .

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Conduct at pH 4–9 (25–50°C) to simulate aquatic environments. Monitor degradation via LC-MS .

- Photolysis: Expose to UV-Vis light (λ = 300–400 nm) and quantify byproducts using GC-MS. The ester group is prone to cleavage, forming carboxylic acid derivatives .

- Soil Microcosm Experiments: Evaluate biodegradation in loam/sand mixtures under aerobic/anaerobic conditions. Measure half-life (t₁/₂) via isotopic labeling .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.